molecular formula C25H26ClN3O B608201 5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B608201
M. Wt: 419.9 g/mol
InChI Key: WOSMCMULWWHMIV-UHFFFAOYSA-N
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Description

JMS-17-2 is a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1), with an IC50 value of 0.32 nanomolar. This compound has shown significant potential in reducing the metastasis and colonization of breast cancer cells .

Biochemical Analysis

Biochemical Properties

JMS-17-2 interacts with the CX3CR1, a receptor of the CX3C chemokine fractalkine (CX3CL1) . This interaction is crucial in driving cancer cells into the skeleton, activating survival signaling pathways in normal and cancer cells, and promoting cell survival . The compound exerts a dose-dependent inhibition on the ERK phosphorylation of SKBR3 breast cancer cells exposed to 50nM Fractalkine .

Cellular Effects

JMS-17-2 has significant effects on various types of cells and cellular processes. It has been shown to weaken the metastasis and settlement of breast cancer cells . It can prevent circulating tumor cells from transforming into disseminated tumor cells and inhibit the expansion of existing tumor numbers and sizes in both the skeleton and visceral organs .

Molecular Mechanism

At the molecular level, JMS-17-2 exerts its effects through binding interactions with the CX3CR1 . This binding inhibits the activation of survival signaling pathways in normal and cancer cells, thereby promoting cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, JMS-17-2 has shown a dramatic reduction of tumors in both skeleton and visceral organs in SCID mice over a period of three weeks . This suggests that the compound has long-term effects on cellular function and is stable and resistant to degradation over time .

Dosage Effects in Animal Models

In animal models, the effects of JMS-17-2 vary with different dosages. In SCID mice with MDA-231 xenograft, a dosage of 10 mg/kg administered intraperitoneally twice a day for three weeks caused a dramatic reduction of tumors in both skeleton and visceral organs .

Metabolic Pathways

Given its interaction with the CX3CR1, it is likely involved in pathways related to cell survival and cancer metastasis .

Transport and Distribution

Given its potent effects on cellular function and survival, it is likely that it is efficiently transported and distributed within cells .

Subcellular Localization

Given its interaction with the CX3CR1, it is likely localized to the cell membrane where the CX3CR1 is typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JMS-17-2 involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves the reaction of a substituted aniline with a chloroacetyl chloride to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the core structure of JMS-17-2.

    Functionalization: The core structure is then functionalized through various steps, including halogenation, amination, and coupling reactions, to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of JMS-17-2 follows similar synthetic routes but is optimized for large-scale production. This includes:

    Optimization of reaction conditions: Using catalysts and solvents that are suitable for large-scale reactions.

    Purification: Employing techniques such as crystallization and chromatography to achieve high purity.

    Quality control: Ensuring consistency and quality through rigorous testing and validation processes.

Chemical Reactions Analysis

Types of Reactions

JMS-17-2 undergoes several types of chemical reactions, including:

    Oxidation: JMS-17-2 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can also be reduced to form different reduced products.

    Substitution: JMS-17-2 can undergo substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide and potassium carbonate are commonly employed.

Major Products

Scientific Research Applications

Chemistry

In chemistry, JMS-17-2 is used as a tool compound to study the CX3CR1 receptor and its role in various chemical processes.

Biology

In biological research, JMS-17-2 is employed to investigate the role of CX3CR1 in cell signaling, migration, and immune response.

Medicine

JMS-17-2 has shown promise in medical research, particularly in the study of cancer metastasis. It has been found to reduce the metastatic seeding and colonization of breast cancer cells .

Industry

In the industrial sector, JMS-17-2 is used in the development of new therapeutic agents targeting the CX3CR1 receptor.

Comparison with Similar Compounds

Similar Compounds

    Fasiglifam (TAK-875): Another CX3CR1 antagonist with different structural properties.

    GW9508: A compound with similar receptor targeting but different pharmacokinetic profiles.

Uniqueness

JMS-17-2 is unique due to its high selectivity and potency for the CX3CR1 receptor, making it a valuable tool in both research and therapeutic development .

If you have any specific questions or need further details, feel free to ask!

Biological Activity

5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrroloquinoxaline core with a piperidine moiety substituted by a chlorophenyl group. The molecular formula is C19H21ClN2C_{19}H_{21}ClN_2, with a molecular weight of approximately 320.84 g/mol.

Research indicates that the compound may interact with various biological pathways, including:

  • Dopamine Receptor Modulation : The piperidine structure suggests potential interactions with dopamine receptors, which are crucial in neuropharmacology.
  • Inhibition of Enzymatic Activity : Preliminary studies have shown that similar compounds can inhibit enzymes involved in neurotransmitter metabolism.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives have demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Properties

The compound's potential as an anticancer agent has been investigated through in vitro studies. It has shown promising results in inhibiting cancer cell proliferation, particularly in models of breast and prostate cancer. This activity is thought to be mediated through apoptosis induction and cell cycle arrest mechanisms.

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, there is ongoing research into its effects on the central nervous system. Early findings suggest it may exhibit anxiolytic and antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine pathways.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Study on Antimicrobial Activity : A series of piperidine derivatives were synthesized and tested against bacterial strains. The study found that the introduction of a chlorophenyl group significantly enhanced antibacterial efficacy .
  • Cancer Cell Line Studies : In vitro assays on human cancer cell lines showed that compounds with similar structures inhibited cell growth effectively, suggesting a potential pathway for drug development targeting cancer .
  • Neuropharmacological Research : A study focused on the interaction of piperidine derivatives with dopamine receptors indicated that modifications at the phenyl position could enhance receptor affinity, leading to improved therapeutic profiles for neuropsychiatric disorders .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved EffectsReference
AntimicrobialPiperidine derivativesModerate to strong antibacterial
AnticancerPyrroloquinoxaline analogsInhibition of cell proliferation
NeuropharmacologicalChlorophenyl-piperidinesAnxiolytic and antidepressant effects

Properties

IUPAC Name

5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30/h1-3,5-11,15,20H,4,12-14,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSMCMULWWHMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one (100 mg; 0.38 mmol) was added to a 5 mL microwave vessel containing a magnetic stir bar. 4-(4-chlorophenyl)piperidine (82.8 mg; 0.42 mmol), potassium carbonate (78.77 mg; 0.57 mmol), and 2 mL of acetonitrile were added to the vessel. The vessel was sealed and heated to 140° C. for 1 hour, after which the solvent was evaporated and the reaction mixture was purified by flash chromatography to yield 5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one (110 mg; 0.26 mmol; 70%) [M+1]+=420.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
82.8 mg
Type
reactant
Reaction Step Two
Quantity
78.77 mg
Type
reactant
Reaction Step Two

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